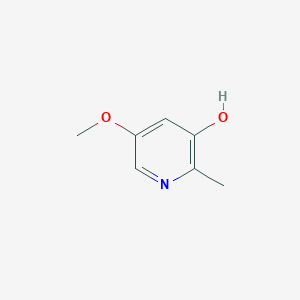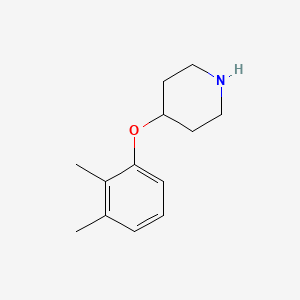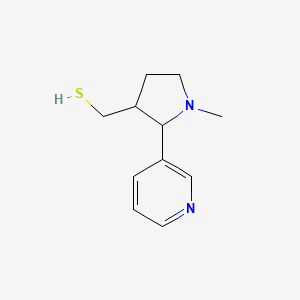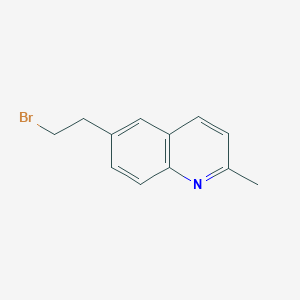
N-Acetyl-2-O-benzyl-neuraminic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-2-O-benzyl-neuraminic Acid Methyl Ester is a biochemical compound with the molecular formula C19H27NO9 and a molecular weight of 413.42 . This compound is primarily used in research settings, particularly in the fields of biochemistry and proteomics . It is a derivative of neuraminic acid, which plays a crucial role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-2-O-benzyl-neuraminic Acid Methyl Ester typically involves the acetylation of neuraminic acid followed by benzylation and methylation. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-2-O-benzyl-neuraminic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
N-Acetyl-2-O-benzyl-neuraminic Acid Methyl Ester is widely used in scientific research, particularly in:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used to study cellular processes and interactions involving neuraminic acid derivatives.
Medicine: Research involving this compound helps in understanding diseases related to sialic acid metabolism.
Industry: It is used in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of N-Acetyl-2-O-benzyl-neuraminic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. It primarily affects the sialylation process, which is crucial for cell-cell communication and pathogen recognition. The compound’s effects are mediated through its incorporation into glycoproteins and glycolipids, influencing various biological functions .
Comparison with Similar Compounds
Similar Compounds
N-Acetylneuraminic Acid Methyl Ester: This compound is similar in structure but lacks the benzyl group.
2,4,7,8,9-Penta-O-acetyl-N-acetylneuraminic Acid Methyl Ester: Another derivative with multiple acetyl groups.
Uniqueness
N-Acetyl-2-O-benzyl-neuraminic Acid Methyl Ester is unique due to its specific benzylation, which imparts distinct chemical properties and biological activities compared to other neuraminic acid derivatives .
Properties
Molecular Formula |
C19H27NO9 |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
methyl 5-acetamido-4-hydroxy-2-phenylmethoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate |
InChI |
InChI=1S/C19H27NO9/c1-11(22)20-15-13(23)8-19(18(26)27-2,28-10-12-6-4-3-5-7-12)29-17(15)16(25)14(24)9-21/h3-7,13-17,21,23-25H,8-10H2,1-2H3,(H,20,22) |
InChI Key |
RBYASKWXZPHFPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B15124522.png)
![(2S,3S,4aR,8R,8aR)-Octahydro-2,3-dimethoxy-2,3-dimethyl-1,4-dioxino[2,3-c]pyridine-8-methanol](/img/structure/B15124556.png)



![3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B15124570.png)
![6-[2-Carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15124577.png)

![2-Cyano-3-[3-(2-pyridyl)phenyl]propionic Acid](/img/structure/B15124580.png)



![(9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl) acetate](/img/structure/B15124593.png)
